methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate
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Overview
Description
Methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]imidazole ring and subsequent esterification to introduce the methyl ester group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate include:
- 5-methyl-3-(4-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl)-1H-1,2,3-triazol-1-yl)butyl)benzo[d]oxazol-2(3H)-one
- N-(2-aminoethyl)biotinamide trifluoroacetate salt
Uniqueness
What sets this compound apart is its unique thieno[3,4-d]imidazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2O3S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate |
InChI |
InChI=1S/C12H20N2O3S/c1-7(11(15)17-2)4-3-5-9-10-8(6-18-9)13-12(16)14-10/h7-10H,3-6H2,1-2H3,(H2,13,14,16)/t7?,8-,9-,10-/m0/s1 |
InChI Key |
ABMLGQADRYTETP-CFEUDACVSA-N |
Isomeric SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)OC |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)OC |
Origin of Product |
United States |
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